molecular formula C17H19N5O2 B3006891 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide CAS No. 2034368-98-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide

Cat. No. B3006891
CAS RN: 2034368-98-2
M. Wt: 325.372
InChI Key: PFZUHCJVWFEDSW-UHFFFAOYSA-N
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .


Synthesis Analysis

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesis of these compounds involved the use of commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H19N7O2 . Its average mass is 329.357 Da and its monoisotopic mass is 329.160034 Da .


Chemical Reactions Analysis

The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed . The results were summarized in a figure .

Scientific Research Applications

Synthetic Pathways and Chemical Synthesis

Compounds within the [1,2,4]triazolo[4,3-a]pyrazine class have been explored for their synthetic versatility and potential in creating novel chemical entities. For example, the synthesis of 2H-pyran-2-ones and fused pyran-2-ones from related compounds underlines the utility of these frameworks in generating diverse heterocyclic systems with potential applications in material science and drug development (Kočevar et al., 1992).

Biological Activities

A noteworthy aspect of [1,2,4]triazolo[4,3-a]pyrazine derivatives is their significant biological activities. For instance, some derivatives have shown promising antibacterial and anticancer properties, with specific compounds demonstrating potent cytotoxicity against cancer cell lines and excellent antibacterial activity against a range of pathogens (Mallisetty et al., 2022). These findings suggest potential therapeutic applications of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide related compounds in treating infectious diseases and cancer.

Agricultural Applications

In addition to medicinal chemistry, certain [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as possessing herbicidal activity. This indicates their potential use in agricultural settings for weed control, contributing to the optimization of crop protection strategies (Moran, 2003).

Mechanism of Action

Future Directions

The future directions for research on “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide” and similar compounds could involve further investigation of their antibacterial activities and potential applications in the development of new antimicrobial agents . Additionally, further exploration of the structure–activity relationship of triazolo[4,3-a]pyrazine derivatives could be beneficial .

properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-24-17-15-21-20-14(22(15)8-7-18-17)10-19-16(23)13-9-11(2)5-6-12(13)3/h5-9H,4,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUHCJVWFEDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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